molecular formula C11H9N3O B11898461 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 100548-59-2

3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one

Cat. No.: B11898461
CAS No.: 100548-59-2
M. Wt: 199.21 g/mol
InChI Key: KIZWVIXXINKNPK-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, dihydro derivatives, and oxidized quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its efficacy in various applications .

Properties

CAS No.

100548-59-2

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C11H9N3O/c1-6-9-10(15)7-4-2-3-5-8(7)12-11(9)14-13-6/h2-5H,1H3,(H2,12,13,14,15)

InChI Key

KIZWVIXXINKNPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C3=CC=CC=C3NC2=NN1

Origin of Product

United States

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